molecular formula C15H13ClN6O2 B11587847 6-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one

6-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one

Cat. No.: B11587847
M. Wt: 344.75 g/mol
InChI Key: ASCTZGFIQHLUEU-UHFFFAOYSA-N
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Description

6-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one is a complex organic compound that features a triazine ring, a pyridazinone ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one typically involves multiple steps. One common method starts with the preparation of 4-chloro-6-(ethylamino)-1,3,5-triazine, which is then reacted with 2-phenylpyridazin-3(2H)-one under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction parameters ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

6-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chloridazon: 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one

    Metribuzin: 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one

    Metamitron: 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Uniqueness

6-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13ClN6O2

Molecular Weight

344.75 g/mol

IUPAC Name

6-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one

InChI

InChI=1S/C15H13ClN6O2/c1-2-17-14-18-13(16)19-15(20-14)24-11-8-9-12(23)22(21-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,17,18,19,20)

InChI Key

ASCTZGFIQHLUEU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)OC2=NN(C(=O)C=C2)C3=CC=CC=C3

Origin of Product

United States

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